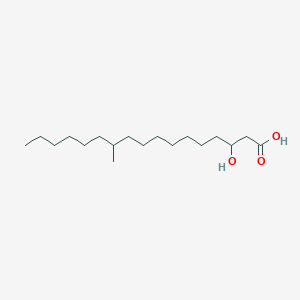
3-Hydroxy-11-methylheptadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-11-methylheptadecanoic acid is a chemical compound with the molecular formula C18H36O3. It is a type of hydroxy fatty acid, characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) on its heptadecanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-11-methylheptadecanoic acid typically involves the hydroxylation of 11-methylheptadecanoic acid. This can be achieved through various chemical reactions, including:
Hydroxylation using Oxidizing Agents: One common method involves the use of oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent.
Catalytic Hydrogenation: Another approach is the catalytic hydrogenation of 11-methylheptadecanoic acid using a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-11-methylheptadecanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with a catalyst.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-11-methylheptadecanoic acid has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Hydroxy-11-methylheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate various biological processes, including inflammation and microbial growth . The exact molecular targets and pathways are still under investigation, but it is believed to influence lipid metabolism and cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-11-methylheptadecanoic acid can be compared with other hydroxy fatty acids, such as:
3-Hydroxyheptadecanoic Acid: Lacks the methyl group at the 11th position, resulting in different chemical and biological properties.
11-Methylheptadecanoic Acid:
3-Hydroxy-11-methyloctadecanoic Acid: Has an additional carbon in the backbone, influencing its physical and chemical characteristics.
The presence of both the hydroxyl and methyl groups in this compound makes it unique, providing distinct reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
63543-13-5 |
|---|---|
Molekularformel |
C18H36O3 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
3-hydroxy-11-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-9-12-16(2)13-10-7-6-8-11-14-17(19)15-18(20)21/h16-17,19H,3-15H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
IRYIVAUBRLSDHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)CCCCCCCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



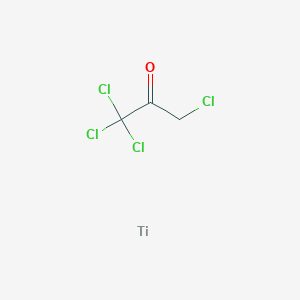
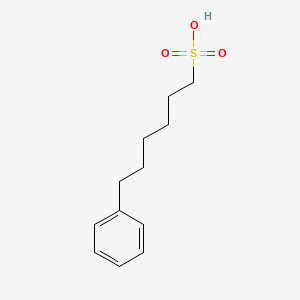
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
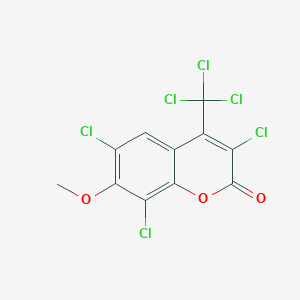
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
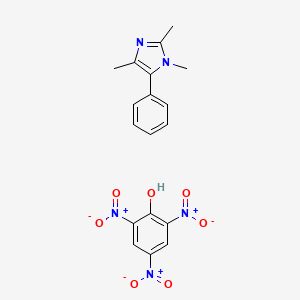
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
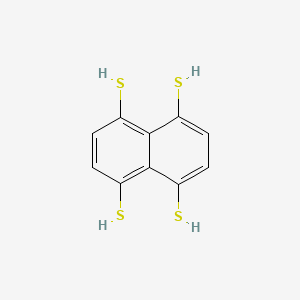
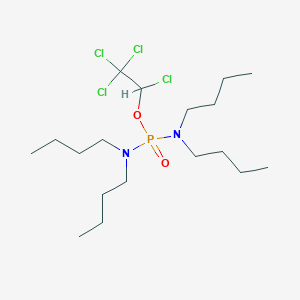
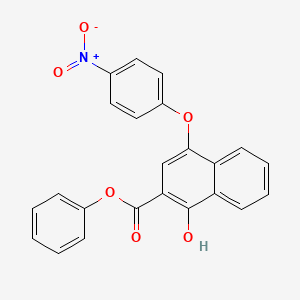
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)
![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)
